p-(1-Adamantyl)toluene

Description

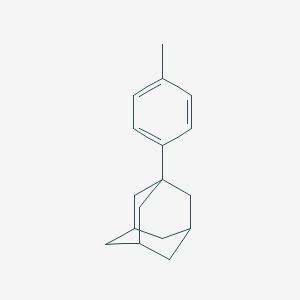

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22/c1-12-2-4-16(5-3-12)17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQXTZGKFOTWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306407 | |

| Record name | p-(1-Adamantyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-55-8 | |

| Record name | 1459-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(1-Adamantyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1459-55-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of p-(1-Adamantyl)toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of p-(1-Adamantyl)toluene, a bulky aromatic hydrocarbon of interest in medicinal chemistry and materials science. This document collates available quantitative data, outlines experimental protocols for its synthesis and characterization, and presents logical workflows relevant to its laboratory preparation and analysis.

Core Chemical Properties

This compound, also known as 1-(4-methylphenyl)adamantane or 1-(p-tolyl)adamantane, is a solid, crystalline compound at room temperature. Its structure features a rigid, three-dimensional adamantyl cage bonded to a toluene ring at the para position. This unique combination of a bulky, lipophilic adamantyl group and an aromatic toluene moiety imparts specific chemical and physical characteristics.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₂ | [1] |

| Molecular Weight | 226.36 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 98-101 °C | [2] |

| Boiling Point | 329.5 °C at 760 mmHg | [3] |

| Density | 1.054 g/cm³ | [3] |

| CAS Number | 1459-55-8 | [1] |

Solubility Profile

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on the known solubility of its constituent moieties, adamantane and toluene, a qualitative solubility profile can be inferred. Adamantane is known for its good solubility in nonpolar organic solvents.[4] The presence of the large, nonpolar adamantyl group in this compound suggests it will be readily soluble in common nonpolar organic solvents such as hexanes, toluene, and chloroform, and likely possess moderate solubility in polar aprotic solvents. It is expected to be poorly soluble in polar protic solvents like water and ethanol.[4][5]

Synthesis and Characterization

The primary route for the synthesis of this compound is through the Friedel-Crafts alkylation of toluene with an adamantylating agent. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of this compound using 1-bromoadamantane as the alkylating agent and a Lewis acid catalyst.

Materials:

-

Toluene (anhydrous)

-

1-Bromoadamantane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To the dropping funnel, add a solution of 1-bromoadamantane (1.0 equivalent) and anhydrous toluene (1.5 equivalents) in anhydrous dichloromethane.

-

Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Characterization Protocols

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Samples are typically dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted toluene ring (typically two doublets in the range of 7.0-7.4 ppm) and the protons of the adamantyl cage (a series of broad singlets or multiplets in the range of 1.7-2.1 ppm), along with a singlet for the methyl group on the toluene ring (around 2.3 ppm).[6][7]

-

¹³C NMR: The ¹³C NMR spectrum, also typically recorded in CDCl₃, will show distinct signals for the carbons of the adamantyl group and the aromatic carbons of the toluene ring. Aromatic carbons typically appear in the 120-150 ppm region.[6][7]

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. Electron ionization (EI) is a common method. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 226.36).[8]

Visualizing Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis of this compound.

Caption: A workflow for the characterization of this compound.

Role in Drug Discovery and Development

While no specific signaling pathways have been directly attributed to this compound, the adamantane moiety is a well-recognized pharmacophore in drug design. Its incorporation into molecules can significantly enhance lipophilicity, which can improve pharmacokinetic properties such as absorption and distribution.[9][10] The rigid and bulky nature of the adamantyl group can also provide steric hindrance, potentially increasing the metabolic stability of a drug by protecting it from enzymatic degradation.[9][10] Furthermore, the adamantane scaffold can be used to orient functional groups in a specific three-dimensional arrangement to optimize binding to biological targets.[4] Researchers investigating novel therapeutics may consider this compound as a scaffold or starting material for the synthesis of more complex molecules with potential biological activity.

References

- 1. ijpsr.com [ijpsr.com]

- 2. dl.astm.org [dl.astm.org]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Experimental reporting [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of p-(1-Adamantyl)toluene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for p-(1-Adamantyl)toluene, a molecule of interest in medicinal chemistry and materials science due to its rigid, lipophilic adamantyl cage appended to a toluene moiety. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1 ¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum was reportedly acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.254 | Doublet | Aromatic Protons |

| 7.128 | Doublet | Aromatic Protons |

| 2.313 | Singlet | Methyl Protons |

| 2.080 | Broad Singlet | Adamantyl Protons |

| 1.898 | Broad Singlet | Adamantyl Protons |

| 1.77 | Broad Singlet | Adamantyl Protons |

| 1.75 | Broad Singlet | Adamantyl Protons |

Note: The assignments are based on typical chemical shifts for aromatic, methyl, and adamantyl protons.

1.1.2 ¹³C NMR Data

While a specific experimental dataset for the ¹³C NMR of this compound was not found in the searched databases, the expected chemical shifts can be predicted based on the adamantane and p-substituted toluene fragments. The following table outlines these expected regions.

| Chemical Shift (ppm) | Assignment |

| ~145-150 | Quaternary Aromatic Carbon (C-Ad) |

| ~135-140 | Quaternary Aromatic Carbon (C-CH₃) |

| ~128-130 | Aromatic CH Carbons (meta to Ad) |

| ~124-126 | Aromatic CH Carbons (ortho to Ad) |

| ~40-45 | Adamantyl CH₂ Carbons |

| ~35-40 | Quaternary Adamantyl Carbon (C-Aromatic) |

| ~28-32 | Adamantyl CH Carbons |

| ~20-22 | Methyl Carbon |

Note: These are approximate chemical shift ranges. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for this compound was not available in the conducted searches. However, the characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Adamantyl and Methyl |

| 1615-1580 | C=C Stretch | Aromatic Ring |

| 1520-1490 | C=C Stretch | Aromatic Ring |

| 1470-1440 | C-H Bend | Adamantyl and Methyl |

| 850-800 | C-H Out-of-Plane Bend | p-Disubstituted Benzene |

Note: This table represents expected absorption regions. The actual spectrum would show more complex patterns in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data presented below was obtained by electron ionization (EI). The molecular formula is C₁₇H₂₂ with a molecular weight of 226.36 g/mol .

| m/z | Relative Intensity (%) | Assignment (Proposed) |

| 226 | 73.9 | [M]⁺ (Molecular Ion) |

| 169 | 100.0 | [M - C₄H₉]⁺ |

| 132 | 23.1 | [M - C₇H₇]⁺ |

| 105 | 13.7 | [C₈H₉]⁺ |

| 91 | 10.8 | [C₇H₇]⁺ (Tropylium ion) |

| 183 | 10.0 | [M - C₃H₅]⁺ |

| 77 | 6.5 | [C₆H₅]⁺ |

Note: The fragmentation pattern is consistent with the loss of fragments from the adamantyl cage and cleavage of the bond between the adamantyl and toluene moieties.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount of KBr powder in an oven to ensure it is completely dry.

-

Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry KBr powder.

-

Grind the KBr in an agate mortar to a fine powder.

-

Add the this compound to the mortar and grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an electron ionization (EI) source

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a solution.

-

-

Ionization:

-

The sample molecules are vaporized in the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing the ejection of an electron to form a molecular ion ([M]⁺) and inducing fragmentation.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier or other detector records the abundance of ions at each m/z value.

-

-

Data Processing:

-

The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

p-(1-Adamantyl)toluene CAS number 1459-55-8

An In-depth Technical Guide to p-(1-Adamantyl)toluene

CAS Number: 1459-55-8

Synonyms: 1-(4-Methylphenyl)adamantane, 1-p-Tolyl-adamantane, 1-(4-Tolyl)adamantane

Introduction

This compound is an aromatic hydrocarbon characterized by the substitution of a hydrogen atom on a toluene molecule with a bulky, three-dimensional adamantyl group at the para position. The adamantane cage, a rigid and lipophilic diamondoid structure, imparts unique physicochemical properties to the parent toluene molecule. These properties, including enhanced metabolic stability, increased lipophilicity, and a rigid conformational scaffold, make adamantane-containing compounds like this compound valuable building blocks in medicinal chemistry and materials science.[1][2][3] The incorporation of the adamantyl moiety can significantly influence the pharmacological profile of a drug candidate, making it a point of interest for researchers and drug development professionals.[2][4] This guide provides a comprehensive overview of the technical data and synthetic methodologies related to this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[5][6] Its bulky adamantyl group contributes to a relatively high melting point and boiling point for a hydrocarbon of its molecular weight. It is largely insoluble in water but soluble in many organic solvents.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1459-55-8 | [5][8][9][10] |

| Molecular Formula | C₁₇H₂₂ | [10][11][12] |

| Molecular Weight | 226.36 g/mol | [8][10][12][13] |

| Appearance | White to almost white powder/crystal | [5][6] |

| Melting Point | 98-101 °C | [6][7][11][12][13] |

| Boiling Point | 329.5 °C at 760 mmHg | [11][12][13] |

| Density | 1.054 g/cm³ | [7][11][13] |

| Flash Point | 148.5 °C | [13] |

| Solubility | Insoluble in water (1.4E-4 g/L at 25 °C, calculated) | [7] |

| Storage Temperature | Room Temperature | [6][8] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 7.13 (d, 2H, Ar-H), 2.31 (s, 3H, CH₃), 2.08 (br s, 3H, adamantyl-CH), 1.90 (br s, 6H, adamantyl-CH₂), 1.76 (br s, 6H, adamantyl-CH₂) | [14] |

| ¹³C NMR | (CDCl₃): δ 148.2, 134.7, 128.8, 124.9, 43.5, 37.1, 36.8, 29.1, 20.8 | [14] |

| Mass Spectrometry (EI) | m/z (%): 226 (M⁺, 73.9), 169 (100), 132 (23.1), 105 (13.7), 91 (10.8), 183 (10.0), 94 (10.2) | [14][15] |

| IR Spectroscopy | Key absorptions expected for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-H bending. | [16] |

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with a suitable 1-adamantyl electrophile.[1][17] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.[1][18] The adamantyl carbocation, being tertiary, is relatively stable, facilitating the reaction. The para product is generally favored due to the steric bulk of the adamantyl group.[19]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation of Toluene with 1-Bromoadamantane

This protocol is adapted from general procedures for Friedel-Crafts alkylation reactions involving 1-bromoadamantane.[1][19]

Materials:

-

Toluene (anhydrous)

-

1-Bromoadamantane

-

Indium(III) bromide (InBr₃) or Aluminum chloride (AlCl₃) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add toluene (serving as both reactant and solvent).

-

Addition of Reactants: Add 1-bromoadamantane (1.0 equivalent) to the flask.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., InBr₃, 5 mol%) to the reaction mixture. Note: If using AlCl₃, the reaction may need to be cooled in an ice bath before addition due to its high reactivity.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). Reaction times can vary from a few hours to 24 hours.[1]

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the Lewis acid.

-

Workup: Transfer the mixture to a separatory funnel. If DCM was used as a co-solvent, add more. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.[1]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexane, to isolate the pure this compound.[1]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.

Applications in Drug Development

While specific applications of this compound are not extensively documented, its structure is representative of a class of compounds that are highly valuable in drug design. The adamantyl moiety is a key pharmacophore in several approved drugs and clinical candidates.[2] Its primary roles in drug design include:

-

Increasing Lipophilicity: The hydrophobic nature of the adamantyl group can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[2][3]

-

Enhancing Metabolic Stability: The bulky and rigid structure of the adamantane cage can sterically hinder the metabolic degradation of a drug by enzymes, thereby increasing its plasma half-life.[2]

-

Providing a Rigid Scaffold: The defined three-dimensional structure of the adamantyl group can be used as a rigid anchor to orient other functional groups in a specific conformation for optimal binding to a biological target.[1]

-

Modulating Receptor Binding: The size and shape of the adamantyl group can be used to tune the binding affinity and selectivity of a ligand for its receptor.

Adamantane derivatives have found applications as antiviral agents, in the treatment of neurological conditions, and as agents against type 2 diabetes.[2] this compound serves as a key intermediate for the synthesis of more complex adamantane-containing molecules for these and other therapeutic areas.[11]

Conclusion

This compound, with its unique combination of an aromatic ring and a bulky, lipophilic adamantane cage, is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined properties and accessible synthesis via Friedel-Crafts alkylation make it a valuable building block for the development of novel pharmaceuticals and advanced materials. This guide has summarized the key technical data and provided a detailed protocol for its preparation to aid researchers and scientists in their work with this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS 1459-55-8 [homesunshinepharma.com]

- 6. This compound | 1459-55-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. CAS # 1459-55-8, 1-(4-Methylphenyl)adamantane, 1-(4-Tolyl)adamantane, 1-(4'-Methylphenyl)adamantane, 1-(p-Tolyl)adamantane, 4-(1-Adamantyl)toluene, NSC 176093, this compound - chemBlink [ww.chemblink.com]

- 8. This compound | 1459-55-8 [sigmaaldrich.com]

- 9. This compound | 1459-55-8 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. This compound [myskinrecipes.com]

- 12. alfa-labotrial.com [alfa-labotrial.com]

- 13. bschem.com [bschem.com]

- 14. This compound(1459-55-8) 13C NMR spectrum [chemicalbook.com]

- 15. p-(Adamantyl-1)toluene [webbook.nist.gov]

- 16. chem.uci.edu [chem.uci.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of p-(1-Adamantyl)toluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the aromatic hydrocarbon p-(1-Adamantyl)toluene. It includes detailed experimental protocols for the determination of these properties and for the synthesis of the compound.

Core Physical Properties

The adamantyl moiety is a bulky, rigid, and lipophilic three-dimensional cage-like structure derived from diamondoid hydrocarbons. When incorporated into molecular frameworks, it can significantly influence physical and pharmacological properties such as melting point, boiling point, solubility, and metabolic stability. The attachment of the 1-adamantyl group to the para-position of toluene results in a crystalline solid at room temperature with the following key physical characteristics.

Data Presentation

| Physical Property | Value | Notes |

| Melting Point | 98.0 to 101.0 °C | Crystalline solid |

| Boiling Point | 329.5 °C | At 760 mmHg |

| Molecular Formula | C₁₇H₂₂ | - |

| Molecular Weight | 226.36 g/mol | - |

| Appearance | White to off-white powder or crystals | - |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its melting and boiling points.

Synthesis of this compound via Friedel-Crafts Alkylation

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction, which involves the electrophilic aromatic substitution of an alkyl group onto an aromatic ring. In this case, toluene is alkylated using a 1-adamantyl source in the presence of a Lewis acid catalyst.

Materials and Reagents:

-

Toluene

-

1-Bromoadamantane

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add toluene and an anhydrous solvent like dichloromethane.

-

Add 1-bromoadamantane (1.0 equivalent) to the solution.

-

Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions.

-

After the addition of the catalyst, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by carefully and slowly adding a saturated aqueous solution of sodium bicarbonate.

-

The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to about 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Boiling Point Determination

The boiling point is determined at atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Heat transfer fluid (e.g., mineral oil or silicone oil)

Procedure:

-

Place a small amount of this compound into a small test tube.

-

Place a capillary tube, with its sealed end facing up, into the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube containing a heat transfer fluid, making sure the sample is below the fluid level.

-

Heat the side arm of the Thiele tube gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

The Adamantane Moiety in Aromatic Systems: A Technical Guide to Discovery, History, and Application of Adamantane Alkylation of Arenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the adamantane cage into aromatic systems has profound implications for the physicochemical and pharmacological properties of the resulting molecules. The unique tricyclic aliphatic structure of adamantane—a rigid, lipophilic, and sterically demanding scaffold—offers a powerful tool for medicinal chemists and materials scientists to modulate the characteristics of arenes. This in-depth technical guide explores the discovery and history of adamantane alkylation of arenes, provides detailed experimental protocols for key reactions, and presents quantitative data to inform synthetic strategies.

The journey of adamantane began with its theoretical postulation and eventual discovery in petroleum, but its entry into the realm of aromatic chemistry via Friedel-Crafts type reactions marked a significant milestone.[1] This guide will delve into the foundational studies that first introduced the adamantyl group onto an aromatic ring and trace the evolution of this reaction to more modern and diverse methodologies, including the recent advent of "adamantane-annulation" techniques.

Discovery and History: From a Hydrocarbon Curiosity to a Key Synthetic Tool

The story of adamantane alkylation of arenes is intrinsically linked to the broader history of adamantane chemistry and the development of one of the most fundamental reactions in organic synthesis: the Friedel-Crafts reaction. Discovered in 1877 by Charles Friedel and James Crafts, this reaction provided a method for attaching alkyl or acyl substituents to an aromatic ring.[2]

While the Friedel-Crafts reaction became a cornerstone of organic chemistry, the application of this powerful tool to the unique adamantane scaffold would have to wait for the elucidation of adamantane's structure and the development of practical synthetic routes to adamantane and its derivatives. The first synthesis of adamantane was achieved by Vladimir Prelog in 1941, but it was the more efficient Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene developed by Paul von Ragué Schleyer in 1957 that made adamantane readily accessible for broader chemical exploration.[1]

Following the increased availability of adamantane, Hermann Stetter's group in the late 1950s and early 1960s conducted extensive research into the chemistry of adamantane derivatives. While a definitive first report of a direct Friedel-Crafts alkylation of a simple arene with an adamantyl halide is not readily apparent from the immediate literature, it is within this period of burgeoning interest in adamantane chemistry that such reactions were likely first explored. The general principle that adamantane interacts with benzene in the presence of Lewis acids to undergo a Friedel-Crafts reaction is well-established.[1]

George A. Olah's comprehensive work on Friedel-Crafts and related reactions further solidified the understanding of the behavior of carbocations, including the stable tertiary adamantyl cation, in electrophilic aromatic substitution. His extensive reviews and experimental work provided a mechanistic framework for understanding the alkylation of arenes with bulky alkylating agents like adamantane.

The Mechanism of Adamantane Alkylation of Arenes

The adamantane alkylation of arenes proceeds via a classical electrophilic aromatic substitution (EAS) mechanism, analogous to the general Friedel-Crafts alkylation. The key steps are:

-

Formation of the Electrophile: A Lewis acid catalyst, typically a metal halide such as aluminum chloride (AlCl₃) or indium(III) bromide (InBr₃), coordinates to a halogen atom of an adamantyl halide (e.g., 1-bromoadamantane). This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a stable tertiary adamantyl carbocation and a complex anion.

-

Electrophilic Attack: The electron-rich π-system of the arene acts as a nucleophile, attacking the electrophilic adamantyl carbocation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex anion formed in the first step, abstracts a proton from the carbon atom bearing the adamantyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

Quantitative Data on Adamantane Alkylation of Arenes

The efficiency of adamantane alkylation of arenes is influenced by several factors, including the nature of the arene, the adamantylating agent, the Lewis acid catalyst, the solvent, and the reaction temperature. The following tables summarize quantitative data from various studies.

Table 1: Adamantylation of Benzene with 1-Haloadamantanes

| Adamantyl Halide | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1-Bromoadamantane | AlCl₃ | Benzene | Reflux | 2 | 1-Phenyladamantane | - |

| 1-Bromoadamantane | InBr₃ (5 mol%) | Benzene | Room Temp | - | 1-Phenyladamantane | 91 |

| 1-Chloroadamantane | AlCl₃ | Benzene | - | - | 1-Phenyladamantane | - |

Table 2: Adamantylation of Substituted Arenes with 1-Bromoadamantane

| Arene | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product(s) | Total Yield (%) |

| Toluene | InBr₃ (5 mol%) | Toluene | Room Temp | - | 1-(p-tolyl)adamantane | - |

| Anisole | None | Anisole | - | - | 1-(4-methoxyphenyl)adamantane | - |

| Fluorobenzene | InCl₃ | Fluorobenzene | 85 | - | 1-(p-fluorophenyl)adamantane | 59 |

| Pyrene | Triflic Acid | CH₂Cl₂ | Room Temp | 0.08-6 | 2-Adamantylpyrene, 2,7-Diadamantylpyrene | - |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of adamantylated arenes using different catalytic systems.

Protocol 1: Indium(III) Bromide-Catalyzed Adamantylation of Benzene

Materials:

-

1-Bromoadamantane

-

Benzene (anhydrous)

-

Indium(III) bromide (InBr₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzene.

-

Add 1-bromoadamantane (1.0 equivalent) to the flask.

-

Add InBr₃ (5 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Aluminum Chloride-Catalyzed Synthesis of 1,3,5,7-Tetraphenyladamantane

Materials:

-

1-Bromoadamantane

-

Benzene (anhydrous)

-

tert-Butyl bromide

-

Aluminum chloride (AlCl₃)

-

Argon atmosphere

Procedure:

-

Dissolve 1-bromoadamantane (1.0 equivalent) in benzene under an argon atmosphere in a suitable reaction flask.

-

Add tert-butyl bromide (2.0 equivalents) and AlCl₃ (0.1 equivalents) to the solution.

-

Heat the reaction mixture under reflux for 2 hours.

-

After cooling, the reaction mixture is worked up using standard aqueous procedures to remove the catalyst.

-

The organic phase is dried and the solvent is evaporated.

-

The crude product is purified, typically by recrystallization, to yield 1,3,5,7-tetraphenyladamantane.

Adamantane-Annulation: A Modern Frontier

A more recent and distinct development in the chemistry of adamantane and arenes is the concept of "adamantane-annulation." This strategy involves the construction of a new ring that is fused to both the adamantane core and an aromatic system. This is fundamentally different from the simple substitution of an adamantyl group onto an arene that occurs in a classical Friedel-Crafts alkylation.

The adamantane-annulation process typically involves a multi-step sequence, often starting with a metalated arene and a protoadamantanone derivative. The key transformation is an intramolecular cyclization that forms the new fused ring system. This methodology allows for the creation of novel, rigid, and three-dimensional polycyclic aromatic hydrocarbons with unique electronic and photophysical properties.

Conclusion

The alkylation of arenes with adamantane represents a fascinating and synthetically valuable area of organic chemistry. From its early explorations in the mid-20th century to the sophisticated annulation strategies of today, the introduction of the adamantane moiety has consistently provided chemists with a powerful method for tailoring the properties of aromatic compounds. The robust nature of the adamantyl cation and the predictability of the Friedel-Crafts reaction have made this a reliable tool in the synthesis of novel pharmaceuticals and advanced materials. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the knowledge to effectively utilize this important reaction in their own endeavors, continuing the legacy of innovation in this field.

References

Theoretical and Molecular Modeling of p-(1-Adamantyl)toluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-(1-Adamantyl)toluene is a fascinating molecule that combines the rigid, lipophilic cage structure of adamantane with the aromatic properties of toluene. This unique combination imparts specific physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies and molecular modeling of this compound, covering its synthesis, spectroscopic characterization, and computational analysis. Detailed methodologies for experimental and computational protocols are presented, along with quantitative data, to serve as a valuable resource for researchers in the field.

Introduction

Adamantane and its derivatives have garnered considerable attention in drug discovery and development due to their unique structural and physicochemical properties. The adamantyl moiety, a rigid and lipophilic diamondoid hydrocarbon, is often incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.[1][2] Its cage-like structure can provide steric bulk, improve metabolic stability, and facilitate binding to biological targets.[3] When appended to an aromatic scaffold such as toluene, the resulting molecule, this compound, presents a compelling subject for theoretical and experimental investigation. This document outlines the key aspects of its synthesis, characterization, and in-silico analysis.

Synthesis and Characterization

The primary route for the synthesis of this compound is through the Friedel-Crafts alkylation of toluene with a suitable adamantylating agent.[4] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst to generate a stable 1-adamantyl cation, which then attacks the electron-rich toluene ring, predominantly at the para position due to the directing effect of the methyl group and steric hindrance at the ortho positions.[1][5]

Experimental Protocol: Friedel-Crafts Adamantylation of Toluene

A representative protocol for the synthesis of this compound is as follows:

-

Reactant Preparation: In a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Adamantylating Agent: Dissolve 1-bromoadamantane or 1-chloroadamantane in toluene and add this solution dropwise to the stirred suspension of the Lewis acid at a controlled temperature, typically between 0 and 25 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating for a specified period (e.g., 2-4 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Carefully quench the reaction by slowly pouring the mixture over crushed ice and water. The product is then extracted with an organic solvent like diethyl ether or dichloromethane.

-

Purification: The combined organic layers are washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine. After drying over an anhydrous salt such as magnesium sulfate or sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[6]

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Peaks / Chemical Shifts (δ) |

| ¹H NMR | Aromatic protons (AA'BB' system), methyl group protons (singlet), and adamantyl protons (multiple signals).[7][8] |

| ¹³C NMR | Aromatic carbons (quaternary and CH), methyl carbon, and adamantyl carbons (quaternary, CH, and CH₂).[7][9] |

| Infrared (IR) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-H bending vibrations.[7][10] |

| Mass Spec. (MS) | Molecular ion peak (M⁺) and characteristic fragmentation pattern of the adamantyl cage.[11] |

| UV-Vis | Absorption bands in the ultraviolet region characteristic of substituted benzene derivatives.[12][13] |

Molecular Modeling and Theoretical Studies

Computational chemistry provides valuable insights into the structural, electronic, and energetic properties of this compound. Density Functional Theory (DFT) and molecular docking are powerful tools for these investigations.[14]

Conformational Analysis

The conformational preference of this compound is dictated by the rotational barrier around the single bond connecting the adamantyl cage and the toluene ring. Due to the high symmetry and steric bulk of the adamantyl group, the rotation is expected to be relatively unhindered, with the lowest energy conformation likely having the adamantyl group staggered with respect to the methyl group of the toluene ring to minimize steric clash. A detailed conformational analysis can be performed using molecular mechanics or DFT calculations to identify the global minimum energy structure.

Quantum Chemical Calculations (DFT)

DFT calculations are employed to determine the optimized geometry, electronic structure, and vibrational frequencies of this compound.

3.2.1. Computational Protocol

-

Structure Building: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[15][16]

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

-

Electronic Properties: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and other electronic properties are calculated to understand the molecule's reactivity and intermolecular interaction potential.[15]

Table 2: Calculated Properties of this compound (Representative Data)

| Property | Calculated Value |

| Optimized Bond Lengths (Å) | C(adamantyl)-C(aryl), C-C (aromatic), C-H |

| **Optimized Bond Angles (°) ** | C-C-C (adamantyl), C-C-C (aromatic) |

| Dihedral Angles (°) | Defining the orientation of the adamantyl group relative to the toluene ring. |

| HOMO-LUMO Gap (eV) | Indicative of chemical reactivity and electronic transitions. |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. |

| Vibrational Frequencies (cm⁻¹) | Corresponding to IR active modes. |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Molecular Docking

Given the prevalence of adamantane derivatives in drug design, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound with various biological targets.

3.3.1. Docking Protocol

-

Target Selection: A protein target of interest is selected based on the known activities of similar adamantane derivatives (e.g., viral ion channels, enzymes).[17]

-

Ligand and Receptor Preparation: The 3D structure of this compound is prepared (e.g., adding hydrogens, assigning charges). The receptor structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogens, and defining the binding site.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the receptor's active site.

-

Analysis: The predicted binding poses are analyzed based on their docking scores and the intermolecular interactions (e.g., hydrophobic interactions, van der Waals forces) between the ligand and the protein residues.

Visualizations

Synthesis Workflow

Caption: Friedel-Crafts synthesis of this compound.

Computational Analysis Workflow

Caption: Workflow for theoretical analysis of this compound.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical interaction with a biological signaling pathway.

Conclusion

This compound serves as a foundational molecule for understanding the interplay between a bulky, lipophilic adamantyl group and an aromatic system. The synthetic and spectroscopic data provide a clear basis for its experimental characterization. Furthermore, theoretical and molecular modeling approaches offer a powerful avenue to explore its conformational landscape, electronic properties, and potential as a pharmacophore. The methodologies and data presented in this guide are intended to facilitate further research into this compound and its derivatives, ultimately contributing to the development of new therapeutic agents and advanced materials.

References

- 1. adichemistry.com [adichemistry.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scribd.com [scribd.com]

- 7. This compound(1459-55-8) 13C NMR spectrum [chemicalbook.com]

- 8. Toluene(108-88-3) 1H NMR spectrum [chemicalbook.com]

- 9. Toluene(108-88-3) 13C NMR spectrum [chemicalbook.com]

- 10. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Toluene [webbook.nist.gov]

- 14. tutvital.tut.ac.za [tutvital.tut.ac.za]

- 15. scispace.com [scispace.com]

- 16. DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP [mdpi.com]

- 17. Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of the Adamantyl Moiety on the Electronic Landscape of Aromatic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bulky, three-dimensional adamantyl group onto aromatic scaffolds has emerged as a powerful strategy in materials science and drug discovery. This rigid, lipophilic cage structure imparts unique steric and electronic properties to the parent aromatic compound, influencing its solubility, thermal stability, and, most critically, its electronic behavior. This technical guide provides an in-depth exploration of the electronic properties of adamantyl-substituted aromatic compounds, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing fundamental concepts and workflows.

The Adamantyl Group: An Electronic Modulator

The adamantyl group, a diamondoid hydrocarbon, is typically considered to be a weak electron-donating group through inductive effects (+I). When attached to a π-conjugated aromatic system, it can subtly perturb the electronic distribution within the ring, thereby influencing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the frontier molecular orbitals is the primary determinant of the material's electronic and optoelectronic properties, including its ionization potential, electron affinity, and charge transport characteristics. The bulky nature of the adamantyl substituent can also induce significant changes in the solid-state packing of aromatic molecules, which in turn affects intermolecular electronic coupling and charge mobility.

Quantitative Electronic Properties

The following tables summarize key quantitative electronic data for adamantyl-substituted compounds. While a comprehensive dataset across all classes of aromatic compounds is an ongoing area of research, the available data provides valuable insights into the electronic influence of the adamantyl moiety.

Table 1: Calculated Electronic Properties of Adamantyl Radicals and Adamantane

| Compound | Adiabatic Ionization Potential (eV) | Vertical Ionization Potential (eV) | Adiabatic Electron Affinity (eV) | Vertical Electron Affinity (eV) | HOMO-LUMO Gap (eV) |

| 1-Adamantyl radical | 6.22[1] | 6.85[1] | -0.13[1] | -0.28[1] | - |

| 2-Adamantyl radical | 6.70[1] | 7.08[1] | -0.13[1] | -0.37[1] | - |

| Adamantane | 9.20 - 9.30[2] | - | - | - | 9.33[3] |

Table 2: Experimentally Determined Electronic Properties of Selected Adamantyl-Substituted Aromatic Compounds

| Compound Class | Aromatic Core | Property | Value |

| Fullerene Derivative | Phenyl-C61-butyric acid methyl ester | Electron Mobility (μe) | 0.01 cm²/V·s |

| Diketopyrrolopyrrole (DPP) Polymer | Dithiophene-DPP | Hole Mobility (μh) | > 0.2 cm²/V·s |

| Diketopyrrolopyrrole (DPP) Polymer | Thiophene-DPP | Hole Mobility (μh) | up to 1.95 cm²/V·s |

| Polythiophene | 3-Adamantylmethylthiophene | - | Enhanced structural order |

Experimental and Computational Protocols

The characterization of the electronic properties of adamantyl-substituted aromatic compounds relies on a combination of experimental techniques and computational modeling.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Protocol:

-

Solution Preparation: Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile). Dissolve the adamantyl-substituted aromatic compound in this electrolyte solution to a concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential sweep, starting from the open-circuit potential, first in the anodic (positive) direction to a set vertex potential, and then reversing the scan in the cathodic (negative) direction back to the starting potential. The scan rate is typically set between 20 and 100 mV/s.

-

Calibration: After recording the voltammogram of the sample, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram.

-

Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the cyclic voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

OFETs are devices used to measure the charge carrier mobility of a semiconductor material.

Fabrication Protocol (Bottom-Gate, Top-Contact Architecture):

-

Substrate Cleaning: Thoroughly clean a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (which will act as the gate electrode and gate dielectric, respectively). Cleaning is typically performed by sonication in a series of solvents (e.g., acetone, isopropanol) followed by oxygen plasma or UV-ozone treatment to create a hydrophilic surface.

-

Dielectric Surface Modification (Optional): To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) can be deposited from solution or vapor phase. This creates a hydrophobic surface that can promote better molecular ordering of the organic semiconductor.

-

Organic Semiconductor Deposition: Deposit a thin film of the adamantyl-substituted aromatic compound onto the prepared substrate. This can be done via solution-based techniques like spin-coating or drop-casting from a suitable solvent, or via thermal evaporation under high vacuum. The film thickness is typically in the range of 30-100 nm.

-

Source and Drain Electrode Deposition: Deposit the source and drain electrodes on top of the organic semiconductor layer through a shadow mask. Gold is a commonly used electrode material due to its high work function and inertness. The deposition is typically performed by thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.

Characterization Protocol:

-

Electrical Measurements: Place the fabricated OFET device on a probe station in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.

-

Output Characteristics: Apply a gate voltage (VG) and sweep the source-drain voltage (VDS), while measuring the source-drain current (IDS). Repeat for several different gate voltages.

-

Transfer Characteristics: Apply a constant source-drain voltage (VDS) in the saturation regime and sweep the gate voltage (VG) while measuring the source-drain current (IDS).

-

Mobility Calculation: The charge carrier mobility (μ) can be calculated from the transfer characteristics in the saturation regime using the following equation:

-

IDS = (W / 2L) * μ * Ci * (VG - VT)² where Ci is the capacitance per unit area of the gate dielectric and VT is the threshold voltage. The mobility is extracted from the slope of a plot of (IDS)1/2 versus VG.

-

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to predict the electronic structure and properties of molecules.

Computational Protocol:

-

Geometry Optimization: The molecular structure of the adamantyl-substituted aromatic compound is first optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry using a higher-level functional and basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties.

-

Data Extraction: From the output of the calculation, the energies of the HOMO and LUMO can be directly obtained. The ionization potential (IP) and electron affinity (EA) can be estimated using Koopmans' theorem (IP ≈ -EHOMO; EA ≈ -ELUMO) or more accurately by calculating the energy difference between the neutral molecule and its corresponding cation or anion (ΔSCF method).

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows relevant to the study of adamantyl-substituted aromatic compounds.

References

P-(1-Adamantyl)toluene: A Technical Guide to Lipophilicity and Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The adamantyl group is a well-established lipophilic scaffold in drug design, often incorporated into molecules to enhance their ability to cross biological membranes and to improve their pharmacokinetic profiles.[1] Toluene, an aromatic hydrocarbon, is a common solvent and a structural component in many organic molecules. The combination of these two moieties in p-(1-adamantyl)toluene results in a highly non-polar and lipophilic compound. Its solubility in organic solvents is expected to be a critical factor in its synthesis, purification, and formulation. This guide serves as a practical resource for researchers, providing both theoretical context and detailed experimental procedures.

Predicted Physicochemical Properties

Based on the properties of adamantane and toluene, the following characteristics can be predicted for this compound:

-

Lipophilicity: The presence of the large, non-polar adamantyl group is expected to make this compound a highly lipophilic compound with a high octanol-water partition coefficient (logP).

-

Solubility: It is anticipated to exhibit good solubility in non-polar and weakly polar organic solvents, while being virtually insoluble in water and other highly polar solvents.

Data on Constituent Moieties

To provide a quantitative basis for the expected properties of this compound, the following tables summarize the available data for adamantane and toluene.

Table 1: Lipophilicity Data for Adamantane and Toluene

| Compound | LogP | Method | Reference |

| Adamantane | 2.5 - 4.24 | Experimental/Calculated | [2][3][4] |

| Toluene | 2.73 | Experimental | [5][6] |

Table 2: Solubility Data for Adamantane and Toluene

| Compound | Solvent | Solubility | Reference |

| Adamantane | Water | Practically Insoluble | [7][8] |

| Non-polar organic solvents | Readily Soluble | [7] | |

| Toluene | Water | 0.526 g/L (at 25 °C) | [5] |

| Ethanol, Benzene, Diethyl Ether, Acetone, Chloroform, Carbon Disulfide | Miscible | [5][9] |

Experimental Protocols

Determination of Solubility in Organic Solvents

This protocol describes a standard method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Methodology: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the collected sample of the saturated solution. Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause sublimation or decomposition of the solute. Weigh the remaining solid residue. The solubility can be expressed as g/100 g of solvent or g/100 mL of solvent.

-

Chromatographic Method (HPLC): If a suitable analytical method is available, dilute the saturated solution with a known volume of a suitable solvent and quantify the concentration of this compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).

-

Logical Workflow for Solubility Determination

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[10]

Methodology: Shake-Flask Method

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours and then allowing the phases to separate.

-

Dissolution: Dissolve a small, accurately weighed amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water, depending on its expected solubility. The initial concentration should be low enough to avoid saturation in either phase.

-

Partitioning: Add a known volume of the other phase to the solution from step 2 in a separatory funnel or a suitable vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a sample from each phase.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Experimental Workflow for logP Determination

References

- 1. chem.ws [chem.ws]

- 2. Adamantane CAS#: 281-23-2 [m.chemicalbook.com]

- 3. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toluene CAS#: 108-88-3 [m.chemicalbook.com]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Toluene - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Alkylation of Toluene with 1-Bromoadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of aromatic rings.[1] The introduction of a bulky and rigid adamantyl moiety onto a toluene scaffold via this reaction is of significant interest in medicinal chemistry and materials science. The unique lipophilic and three-dimensional nature of the adamantyl group can enhance the metabolic stability, bioavailability, and target-binding affinity of drug candidates.[1] This document provides detailed application notes and experimental protocols for the Friedel-Crafts alkylation of toluene with 1-bromoadamantane, focusing on catalyst selection, reaction conditions, and product isomer distribution.

Reaction Principle

The Friedel-Crafts alkylation of toluene with 1-bromoadamantane proceeds through the generation of a tertiary adamantyl carbocation, facilitated by a Lewis acid catalyst. This highly stable carbocation then acts as an electrophile, attacking the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, leading to the formation of a mixture of 1-(1-adamantyl)-2-methylbenzene (ortho), 1-(1-adamantyl)-3-methylbenzene (meta), and 1-(1-adamantyl)-4-methylbenzene (para) isomers. The steric bulk of the adamantyl group generally favors the formation of the para isomer.[2] The reaction temperature can also influence the isomer distribution.[2]

Data Presentation

The selection of the Lewis acid catalyst and reaction conditions significantly impacts the overall yield and the ratio of the resulting isomers. Below is a summary of quantitative data from representative experiments.

| Catalyst | Toluene:1-Bromoadamantane:Catalyst Molar Ratio | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Isomer Distribution (ortho:meta:para) |

| AlCl₃ | 10 : 1 : 1.1 | Toluene (solvent) | 0 | 1 | 85 | Predominantly para |

| InBr₃ | 1.2 : 1 : 0.05 | Dichloromethane | Room Temp | 24 | 91 (for benzene) | Not specified for toluene |

Experimental Protocols

Protocol 1: Aluminum Chloride Catalyzed Alkylation of Toluene with 1-Bromoadamantane

This protocol is adapted from established Friedel-Crafts procedures and is optimized for the synthesis of 1-adamantyltoluene with high para-selectivity.[3][4]

Materials:

-

1-Bromoadamantane

-

Toluene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

-

Add excess anhydrous toluene, which serves as both the reactant and the solvent (approximately 10 equivalents).

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Dissolve 1-bromoadamantane (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.

-

Add the 1-bromoadamantane solution dropwise to the stirred toluene/AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Upon completion, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[5]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1]

-

The crude product can be purified by column chromatography on silica gel using hexane as the eluent to separate the isomers. The para isomer is typically the least polar and will elute first.

Characterization:

The structure and purity of the isolated isomers should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[1] The para isomer, p-(1-adamantyl)toluene, is a white solid with a melting point of 99 °C.[6]

Protocol 2: Indium(III) Bromide Catalyzed Alkylation of Toluene with 1-Bromoadamantane

This protocol utilizes a milder Lewis acid catalyst, offering advantages in terms of handling and reduced side reactions.[1]

Materials:

-

1-Bromoadamantane

-

Toluene

-

Indium(III) bromide (InBr₃)

-